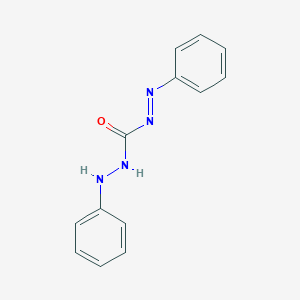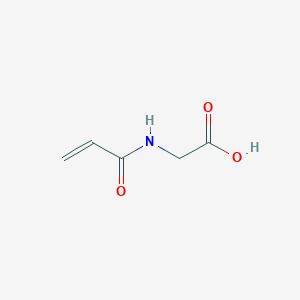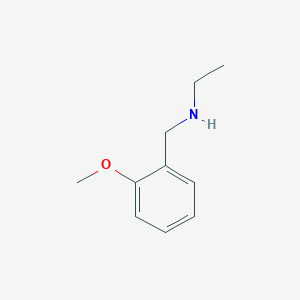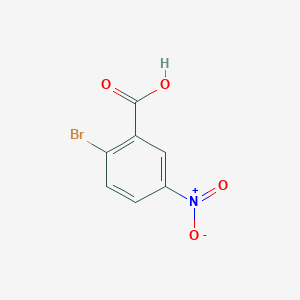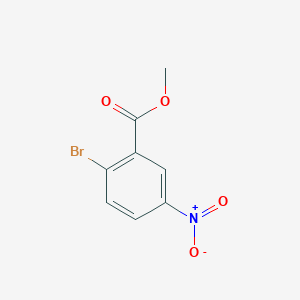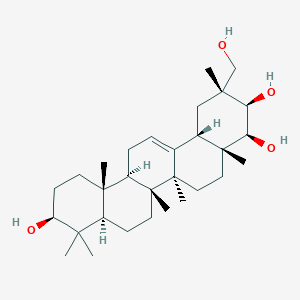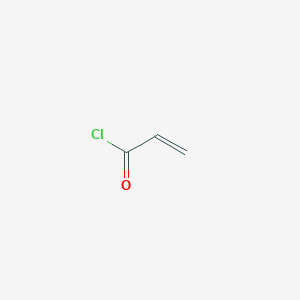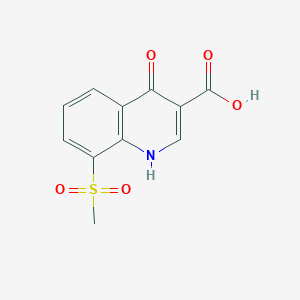![molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1](/img/structure/B146949.png)
2-[2-(Aminomethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Aminomethyl)phenyl]ethanol, or 2-Aminomethylphenol (AMP), is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble compound with a molecular formula of C8H11NO. This compound is used as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. It has a wide range of applications in biology, medicine, and chemistry, and is a valuable tool for researchers in these fields.
Scientific Research Applications
Receptor Differentiation
Research has shown that structural modifications of 2-phenyl ethanol can impact sympathomimetic activity. These modifications allow the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart, adipose tissue, and small intestine for β-1, and in the uterus, diaphragm, bronchioles, and vascular bed for β-2 (Lands, Ludueña, & Buzzo, 1967).
Chemical Synthesis and Green Chemistry
2-Phenyl ethanol is used in the hydrogenation of styrene oxide in the production of products like perfumes, deodorants, soaps, and detergents. This process is conducted in a clean and green manner using supercritical carbon dioxide (Yadav & Lawate, 2011).
Controlled Release of Bioactives
Chitosan films incorporating 2-phenyl ethanol have been developed for controlled release applications. The inclusion of β-cyclodextrin with 2-phenyl ethanol in these films shows high retention and controlled release, useful in various applications such as fragrances and antimicrobials (Zarandona et al., 2020).
Pharmaceutical Intermediate
2-phenyl ethanol is used as a key intermediate in the synthesis of cardiovascular drugs. A study on the synthesis process of 2-(4-aminophenyl) ethanol using β-phenylethanol as a raw material demonstrates its importance in pharmaceutical manufacturing (Zhang Wei-xing, 2013).
Beta-Adrenergic Blocking Agents
Derivatives of 2-phenyl ethanol have been investigated for their beta-adrenoceptor blocking properties, with findings showing significant potency and selectivity, relevant for therapeutic applications (Large & Smith, 1980).
Enantioenriched Synthesis
A study on the enantioselective addition of phenyl carbamate to meso-epoxides using 2-phenyl ethanol derivatives demonstrates its role in the preparation of enantiopure 2-aminocycloalkanol hydrochlorides, important in organic synthesis (Birrell & Jacobsen, 2013).
Biocatalysis in Pharmaceutical Synthesis
Biocatalysis using 2-phenyl ethanol derivatives shows potential in the synthesis of aromatic chiral alcohols, which are key blocks in pharmaceutical applications. An enzyme from Burkholderia cenocepacia has been found to efficiently reduce acetophenone derivatives to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol (Yu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDFRANFXSLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448303 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Aminomethyl)phenyl]ethanol | |
CAS RN |
125593-25-1 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the key chemical transformation of 2-[2-(Aminomethyl)phenyl]ethanol discussed in the research?
A1: The research paper focuses on the thermal cyclization of methiodides derived from 2-[2-(Aminomethyl)phenyl]ethanol. [] This reaction leads to the formation of 3,4-dihydro-1-2-benzopyrans, a class of heterocyclic compounds with potential biological activity. The study explores the reaction conditions and the structural factors influencing this cyclization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

